
2,7-Dimethylidene-2,7-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylidene-2,7-dihydrophenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two methylene groups at positions 2 and 7 of the phenanthrene skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylidene-2,7-dihydrophenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene as the core structure.
Functionalization: The phenanthrene undergoes functionalization at positions 2 and 7 to introduce the methylene groups. This can be achieved through various methods, including
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethylidene-2,7-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the methylene groups to methyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of methyl-substituted phenanthrene derivatives.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
2,7-Dimethylidene-2,7-dihydrophenanthrene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe to study the interactions of polycyclic aromatic hydrocarbons with biological systems.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethylidene-2,7-dihydrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with DNA and proteins, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound with a similar aromatic structure but without the methylene groups.
9,10-Dihydrophenanthrene: A derivative with hydrogenation at positions 9 and 10.
2,7-Dihydroxyphenanthrene: A hydroxylated derivative with hydroxyl groups at positions 2 and 7.
Uniqueness
2,7-Dimethylidene-2,7-dihydrophenanthrene is unique due to the presence of methylene groups at specific positions, which imparts distinct electronic and steric properties. These features make it valuable for specific applications in medicinal chemistry and materials science, where such structural modifications can enhance the compound’s functionality and performance.
Propiedades
Número CAS |
850661-43-7 |
|---|---|
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2,7-dimethylidenephenanthrene |
InChI |
InChI=1S/C16H12/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)15/h3-10H,1-2H2 |
Clave InChI |
UGVWFBNYYUTBLQ-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CC2=C3C=CC(=C)C=C3C=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



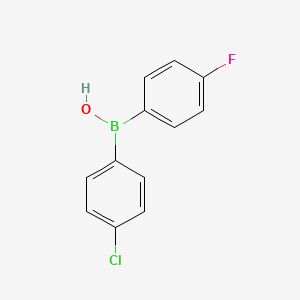

![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)
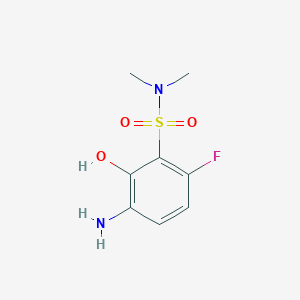
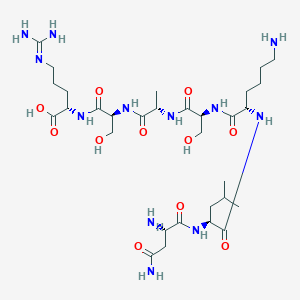
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
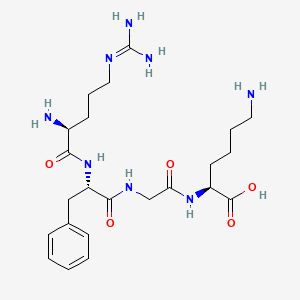
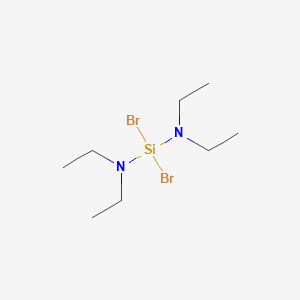
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
